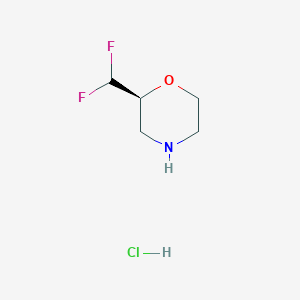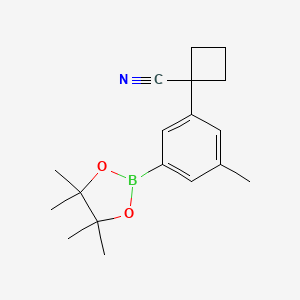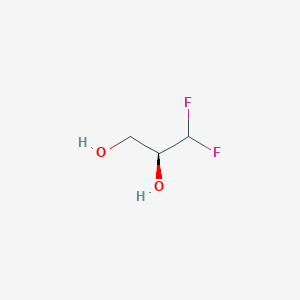
(S)-3,3-Difluoropropane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3,3-Difluoropropane-1,2-diol is an organic compound characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,3-Difluoropropane-1,2-diol typically involves the fluorination of a suitable precursor, followed by the introduction of hydroxyl groups. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions and degradation of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-3,3-Difluoropropane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes.
Wissenschaftliche Forschungsanwendungen
(S)-3,3-Difluoropropane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism by which (S)-3,3-Difluoropropane-1,2-diol exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in a range of biochemical pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
3,3-Difluoropropane-1,2-diol: Lacks the stereochemistry of the (S)-enantiomer.
3-Fluoropropane-1,2-diol: Contains only one fluorine atom.
1,2-Difluoroethane: A simpler fluorinated compound with different reactivity.
Uniqueness: (S)-3,3-Difluoropropane-1,2-diol is unique due to its specific stereochemistry and the presence of two fluorine atoms, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and reactivity.
Eigenschaften
Molekularformel |
C3H6F2O2 |
|---|---|
Molekulargewicht |
112.08 g/mol |
IUPAC-Name |
(2S)-3,3-difluoropropane-1,2-diol |
InChI |
InChI=1S/C3H6F2O2/c4-3(5)2(7)1-6/h2-3,6-7H,1H2/t2-/m0/s1 |
InChI-Schlüssel |
JPAVBODQAQRIMW-REOHCLBHSA-N |
Isomerische SMILES |
C([C@@H](C(F)F)O)O |
Kanonische SMILES |
C(C(C(F)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Ditridecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14032692.png)
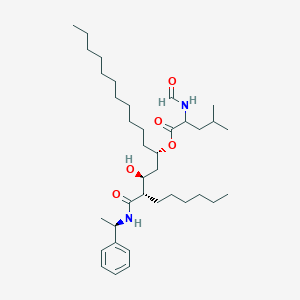
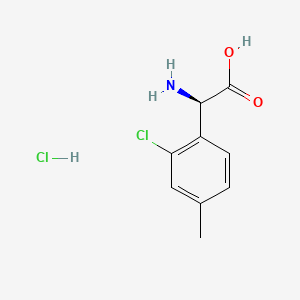

![(3AR,7AS)-1-Methyl-3-(pyridin-3-YL)hexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032711.png)
![6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B14032716.png)

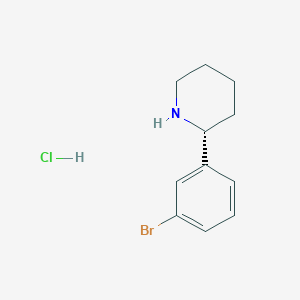
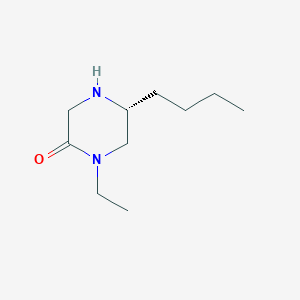
![cis-t-Butyl 3a,6a-difluoro-4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14032733.png)
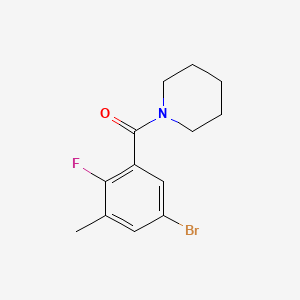
![4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B14032769.png)
